(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chromone derivative, and a butanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved using Fmoc chloride in the presence of a base such as sodium carbonate.
Chromone Derivative Formation: The chromone derivative is synthesized separately through a series of reactions, including cyclization and methylation.
Coupling Reaction: The protected amino acid and the chromone derivative are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Finally, the Fmoc group is removed using a base such as piperidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include oxidized chromone derivatives, reduced butanoic acid derivatives, and substituted fluorenylmethoxycarbonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications. Its chromone moiety is particularly useful in fluorescence-based assays.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, while the chromone moiety can participate in various biochemical reactions. The compound may inhibit or activate enzymes, modulate protein-protein interactions, and affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid: Lacks the chromone moiety, making it less versatile in fluorescence-based applications.
(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid: Lacks the Fmoc group, making it less suitable for use in peptide synthesis.
Uniqueness
The presence of both the fluorenylmethoxycarbonyl group and the chromone moiety in (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid makes it unique. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFCKXPEQMMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.